molecular formula C18H13BrN4O3 B5364201 methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Cat. No.: B5364201
M. Wt: 413.2 g/mol
InChI Key: GSCNNVPVDSPUKF-UHFFFAOYSA-N
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Description

Methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C18H13BrN4O3 and its molecular weight is 413.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.01710 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups. Its molecular formula is C24H23BrN2O4C_{24}H_{23}BrN_2O_4, with a molecular weight of approximately 515.4 g/mol. The presence of the bromophenyl group is notable for its potential influence on biological activity, particularly in cancer therapeutics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . A significant study demonstrated that derivatives exhibited dual inhibition against CDK2 and TRKA kinases, which are crucial in cancer cell proliferation and survival:

  • Inhibitory Activity : Compounds showed IC50 values as low as 0.09μM0.09\mu M against CDK2 and 0.45μM0.45\mu M against TRKA, indicating potent activity comparable to established inhibitors like ribociclib and larotrectinib .
  • Growth Inhibition : The compound achieved a mean growth inhibition (GI%) of 43.9%43.9\% across 56 cancer cell lines, showcasing broad-spectrum anticancer activity .

Molecular docking studies suggest that the compound binds similarly to known inhibitors, suggesting a competitive inhibition mechanism at the active sites of CDK2 and TRKA kinases. This binding affinity supports its potential as a lead compound for further drug development.

Summary of Research Findings

StudyFindingsIC50 ValuesCell Lines Tested
Dual CDK2/TRKA inhibitionCDK2: 0.09μM0.09\mu M
TRKA: 0.45μM0.45\mu M
56 diverse cancer cell lines
Broad-spectrum anticancer activityMean GI%: 43.9%43.9\%60 NCI cancer cell lines

Case Studies

  • In Vitro Studies : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antiproliferative effects across various human cancer types including breast, lung, and colorectal cancers.
  • Molecular Modeling : Simulations indicated that the synthesized compounds adopt favorable conformations for binding to target kinases, enhancing their potential as therapeutic agents.

Properties

IUPAC Name

methyl 11-(4-bromophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O3/c1-10-15(18(25)26-2)16-20-9-13-14(23(16)21-10)7-8-22(17(13)24)12-5-3-11(19)4-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCNNVPVDSPUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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